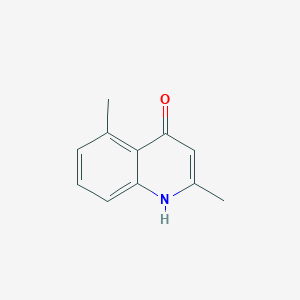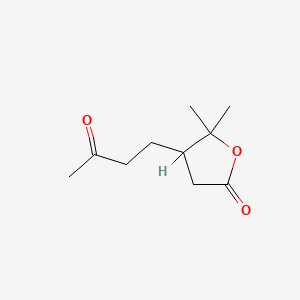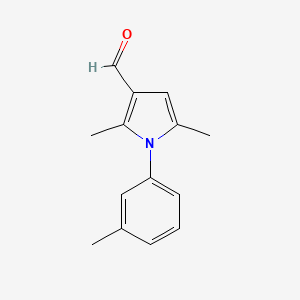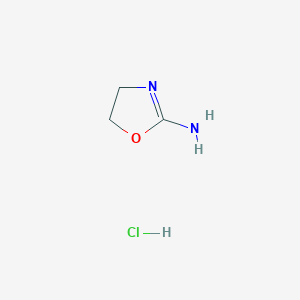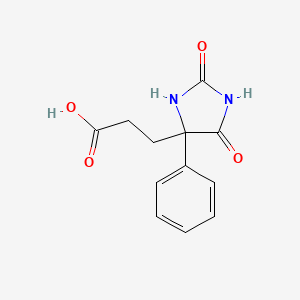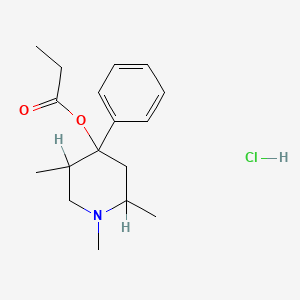
4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride
Descripción general
Descripción
Trimeperidine, also known as Promedol, is an opioid analgesic that is an analogue of prodine. It was developed in the early 1950s in the USSR during research into the related drug pethidine. Trimeperidine has four structural isomers, of which two are active: the gamma isomer trimeperidine and the beta isomer isopromedol . It is around half the potency of morphine as an analgesic and has been widely used for the treatment of pain .
Aplicaciones Científicas De Investigación
Trimeperidine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Trimeperidine is used in research to understand the mechanisms of pain and analgesia at the molecular level.
Medicine: It is used in clinical research to evaluate its efficacy and safety as an analgesic for various types of pain, including postoperative and chronic pain.
Mecanismo De Acción
Trimeperidine exerts its effects by stimulating opioid receptors in the central nervous system. It increases the activity of the reticular activating system in the brain, leading to analgesia and sedation. Compared with morphine, trimeperidine has a weaker and shorter analgesic effect, less impact on the respiratory, vomiting, and vagal centers, and does not cause smooth muscle spasm (except for the myometrium). It also has moderate antispasmodic and hypnotic effects .
Safety and Hazards
Métodos De Preparación
Trimeperidine is synthesized through a series of chemical reactions involving piperidine derivatives. The synthetic route typically involves the esterification of 1,2,5-trimethyl-4-phenylpiperidin-4-ol with propionic acid . The reaction conditions include the use of acid catalysts and controlled temperatures to ensure the formation of the desired ester. Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
Trimeperidine undergoes various chemical reactions, including:
Oxidation: Trimeperidine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert trimeperidine into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Trimeperidine is similar to other opioid analgesics such as:
Morphine: Trimeperidine is around half as potent as morphine and has a shorter duration of action.
Prodine: Trimeperidine is an analogue of prodine and shares similar analgesic properties.
Trimeperidine’s uniqueness lies in its specific structural isomers and its balanced profile of analgesic and antispasmodic effects, making it suitable for various medical applications .
Propiedades
IUPAC Name |
(1,2,5-trimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2;/h6-10,13-14H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVEUCDHRWIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924988 | |
| Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125-80-4 | |
| Record name | 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimeperidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




